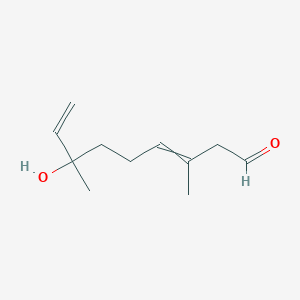
7-Hydroxy-3,7-dimethylnona-3,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3,7-dimethylnona-3,8-dienal is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group and two double bonds within a nine-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3,7-dimethylnona-3,8-dienal typically involves the use of specific starting materials and reagents to achieve the desired structure. One common method involves the aldol condensation of suitable aldehydes followed by selective reduction and oxidation steps to introduce the hydroxyl group and double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3,7-dimethylnona-3,8-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Hydroxy-3,7-dimethylnona-3,8-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3,7-dimethylnona-3,8-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3,7-dimethylnona-3,8-dienoic acid
- 3,7-Dimethylocta-2,6-dienal
- 7-Hydroxy-3,7-dimethyloctanal
Uniqueness
7-Hydroxy-3,7-dimethylnona-3,8-dienal is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
63308-90-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
7-hydroxy-3,7-dimethylnona-3,8-dienal |
InChI |
InChI=1S/C11H18O2/c1-4-11(3,13)8-5-6-10(2)7-9-12/h4,6,9,13H,1,5,7-8H2,2-3H3 |
InChI Key |
FIHYSIXUKWFWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















